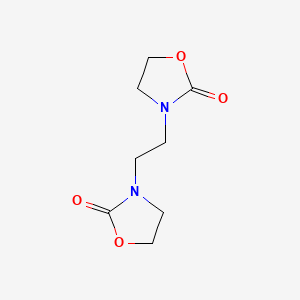
3,3'-(1,2-ethanediyl)bis(1,3-oxazolidin-2-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3'-(1,2-ethanediyl)bis(1,3-oxazolidin-2-one), commonly known as EDOB or EDOB-3,3', is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a cyclic urea derivative that has been found to have potential applications in various fields, including pharmaceuticals, materials science, and environmental science.
Mecanismo De Acción
The mechanism of action of EDOB is not fully understood. However, studies have shown that it works by inhibiting the growth of certain fungi, bacteria, and cancer cells. It is believed that EDOB achieves this by interfering with the cell wall synthesis of these organisms.
Biochemical and Physiological Effects:
EDOB has been found to have low toxicity and is well-tolerated by the body. Studies have shown that it does not have any significant effects on the liver, kidney, or other vital organs. However, further research is needed to fully understand the biochemical and physiological effects of EDOB.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EDOB has several advantages for use in laboratory experiments. It is easy to synthesize, has a high yield, and is stable under a wide range of conditions. However, its solubility in water is limited, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving EDOB. These include:
1. Further investigation into the mechanism of action of EDOB.
2. Development of new synthetic routes for EDOB that are more efficient and environmentally friendly.
3. Exploration of the potential applications of EDOB in materials science, such as in the development of new polymers.
4. Investigation of the potential use of EDOB as a chiral auxiliary in asymmetric synthesis.
5. Examination of the potential use of EDOB in environmental science, such as in the removal of heavy metals from contaminated water.
In conclusion, EDOB is a unique compound that has shown potential for various applications in scientific research. Its antifungal, antibacterial, and antitumor properties make it a promising candidate for the development of new pharmaceuticals. Further research is needed to fully understand its mechanism of action and explore its potential applications in other fields.
Métodos De Síntesis
The synthesis of EDOB involves the reaction of ethylenediamine with a diacid chloride, followed by cyclization with phosgene. This process results in the formation of EDOB as a white crystalline solid with a high yield.
Aplicaciones Científicas De Investigación
EDOB has been studied extensively for its potential applications in the pharmaceutical industry. It has been found to have antifungal, antibacterial, and antitumor properties. EDOB has also been shown to have potential as a chiral auxiliary in asymmetric synthesis.
Propiedades
IUPAC Name |
3-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c11-7-9(3-5-13-7)1-2-10-4-6-14-8(10)12/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUSFGOTNNJLOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCN2CCOC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]dibenzamide](/img/structure/B4997182.png)
![N-(2-chlorophenyl)-6-methyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4997189.png)
![2-({[4-(butoxycarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4997197.png)
![5'-bromo-5,7-diisopropyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B4997203.png)
![1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B4997210.png)

![4-[(1-benzyl-4-piperidinyl)oxy]-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B4997223.png)
![4-tert-butyl-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}benzamide](/img/structure/B4997231.png)
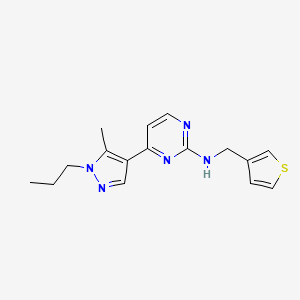
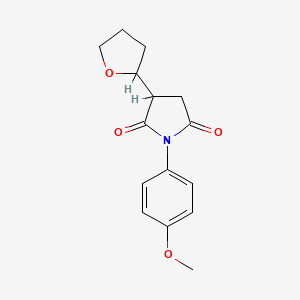
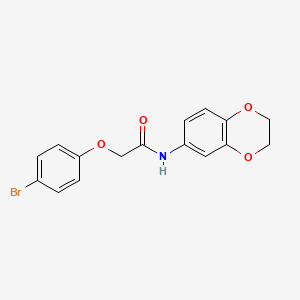
![1-{4-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4997274.png)
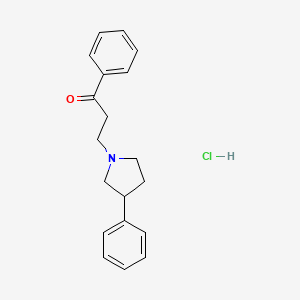
![1-(4-iodophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4997289.png)